

Enzymatic Recognition of N1-(2-Methyl)propyl Pseudouridine: An In-depth Technical Guide

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Compound of Interest

Compound Name: N1-(2-Methyl)propyl pseudouridine

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Introduction

The landscape of RNA therapeutics and vaccines has been revolutionized by the use of modified nucleosides to enhance stability and reduce immunogenicity. Among these, N1-methylpseudouridine ($m1\Psi$) has become a cornerstone modification in approved mRNA vaccines. Building on this success, researchers are exploring a wider range of chemical modifications to further optimize mRNA performance. This technical guide focuses on the enzymatic recognition of a novel analog, **N1-(2-Methyl)propyl pseudouridine**, also known as N1-isobutyl-pseudouridine.

While naturally occurring enzymes that synthesize this specific modification have not been identified, its incorporation into RNA during in vitro transcription and the subsequent interaction of the modified RNA with other cellular enzymes are of critical importance for its potential therapeutic applications. This document provides a comprehensive overview of the current understanding, relevant experimental protocols, and the logical framework for studying the enzymatic interactions of RNA containing **N1-(2-Methyl)propyl pseudouridine**.

Enzymatic Synthesis and Recognition

The synthesis of RNA containing **N1-(2-Methyl)propyl pseudouridine** is primarily achieved through in vitro transcription, a process where an RNA polymerase enzymatically synthesizes



RNA from a DNA template. The recognition event, in this case, is the acceptance of the modified nucleotide triphosphate by the RNA polymerase.

Incorporation by RNA Polymerase

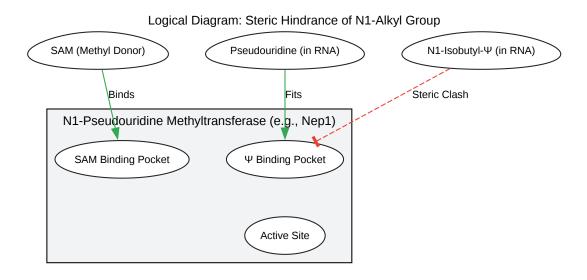
Bacteriophage RNA polymerases, such as T7 and SP6, are widely used for the in vitro synthesis of RNA. These enzymes are known to be permissive to the incorporation of various modified nucleotide triphosphates.[1] Research by commercial suppliers has demonstrated that T7 RNA polymerase can incorporate N1-alkyl-pseudouridine triphosphates with substituents larger than a methyl group, such as ethyl, propyl, and isopropyl groups, into mRNA transcripts. [2][3] This suggests that T7 RNA polymerase recognizes the triphosphate and ribose moieties of N1-(2-Methyl)propyl pseudouridine 5'-triphosphate, and that the N1-isobutyl group does not create sufficient steric hindrance to completely block its incorporation into the growing RNA chain. The yield of the resulting mRNA can, however, be influenced by the size of the N1-substituent.[2]

Post-Transcriptional Modification: A Case of Steric Hindrance

In nature, N1-methylpseudouridine is synthesized in a two-step process: first, a pseudouridine synthase (PUS) isomerizes uridine to pseudouridine (Ψ), and then a dedicated N1-specific pseudouridine methyltransferase, such as Nep1 in eukaryotes and the TrmY1 family in archaea (e.g., Mja_1640), transfers a methyl group from S-adenosylmethionine (SAM) to the N1 position of the pseudouridine base.[4]

The active sites of these methyltransferases are tailored to accommodate a pseudouridine nucleotide and the methyl donor SAM. It is highly probable that the bulky 2-methylpropyl (isobutyl) group of **N1-(2-Methyl)propyl pseudouridine** would sterically clash with the active site of these enzymes, preventing any post-transcriptional enzymatic recognition and modification.





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Caption: Steric hindrance of the N1-isobutyl group likely prevents binding to N1-methyltransferases.

Quantitative Data

Direct quantitative data for the enzymatic incorporation and functional effects of **N1-(2-Methyl)propyl pseudouridine** are not readily available in peer-reviewed literature. However, data from structurally similar N1-alkyl-pseudouridine modifications in mRNA can provide valuable insights.



N1-Substituted Pseudouridine	Relative Transcription Yield (vs. WT)	Relative Protein Expression in THP- 1 cells (vs. m1Ψ)	Relative Cell Viability (MTT Assay)
N1-methyl (m1Ψ)	High	100% (Reference)	High
N1-ethyl (Et1Ψ)	High	Similar to m1Ψ	High
N1-propyl (Pr1Ψ)	Moderate	Similar to m1Ψ	High
N1-isopropyl (iPr1Ψ)	Moderate	Lower than m1Ψ	High
N1-(2-Methyl)propyl	Not Reported	Not Reported	Not Reported
Data is qualitatively summarized from a poster by TriLink BioTechnologies.[2][3] "High", "Moderate", and "Low" are relative terms based on the graphical data presented in the source.			

Experimental Protocols In Vitro Synthesis of RNA containing N1-(2-Methyl)propyl Pseudouridine

This protocol is for the synthesis of mRNA where all uridine residues are replaced by **N1-(2-Methyl)propyl pseudouridine** using T7 RNA polymerase.

- Template Preparation: A linearized plasmid DNA or a PCR product containing a T7 promoter upstream of the desired sequence should be used as the template.
- Transcription Reaction Setup:
 - Assemble the following components at room temperature in the order listed:



- Nuclease-free water
- 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 20 mM spermidine, 100 mM DTT)
- ATP, GTP, CTP solutions (100 mM each)
- N1-(2-Methyl)propyl pseudouridine-5'-triphosphate solution (100 mM)
- Linearized DNA template (0.5-1.0 μg)
- RNase Inhibitor (e.g., 40 units)
- T7 RNA Polymerase (e.g., 50 units)
- The final concentration of each NTP should be optimized, typically in the range of 2-7.5 mM.
- Incubation: Mix gently and incubate at 37°C for 2-4 hours.
- DNase Treatment: Add DNase I (RNase-free) to the reaction mixture and incubate at 37°C for 15-30 minutes to remove the DNA template.
- Purification: Purify the synthesized RNA using a suitable method such as lithium chloride precipitation, spin column chromatography, or HPLC.
- Quality Control: Analyze the integrity and purity of the RNA by denaturing agarose gel electrophoresis or capillary electrophoresis (e.g., Agilent Bioanalyzer).

Quantitative Analysis by Mass Spectrometry

This protocol outlines the quantification of **N1-(2-Methyl)propyl pseudouridine** incorporation in a synthesized RNA sample.

- RNA Digestion:
 - Digest the purified RNA sample to single nucleosides using a mixture of nucleases (e.g., Nuclease P1) and a phosphatase (e.g., bacterial alkaline phosphatase).

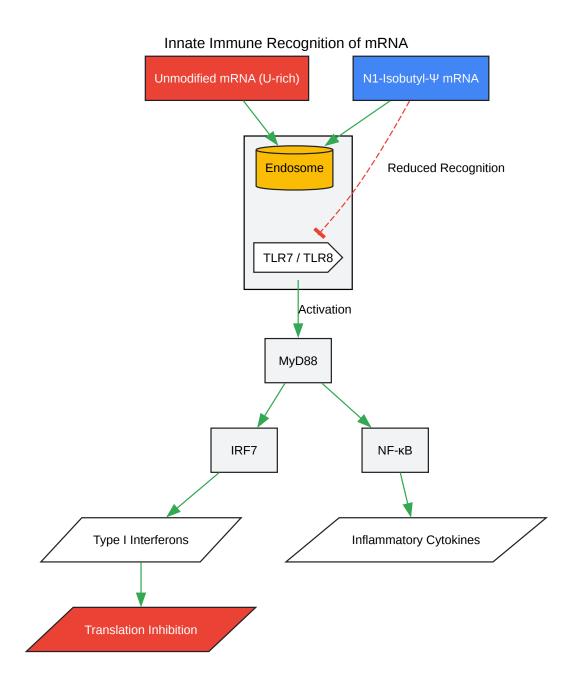


- Incubate at 37°C for 1-2 hours.
- Sample Preparation:
 - Centrifuge the digested sample to pellet the enzymes.
 - Transfer the supernatant to a new tube and dry it using a vacuum centrifuge.
 - Resuspend the dried nucleosides in a solvent suitable for mass spectrometry (e.g., LC-MS grade water with 0.1% formic acid).
- LC-MS/MS Analysis:
 - Inject the sample into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
 - Separate the nucleosides using a reverse-phase column (e.g., C18).
 - Quantify the amount of N1-(2-Methyl)propyl pseudouridine relative to the other nucleosides by monitoring specific mass transitions in selected reaction monitoring (SRM) mode.[5][6]

Signaling Pathways and Cellular Processing

A key advantage of using modified nucleosides like pseudouridine and its derivatives in mRNA is their ability to evade recognition by the innate immune system.[7] Toll-like receptors (TLRs) such as TLR7 and TLR8 recognize single-stranded RNA, particularly uridine-rich sequences, leading to an inflammatory response and reduced protein translation.[8] Modifications at the N1 position of pseudouridine can interfere with the binding of RNA to these receptors. It is hypothesized that the bulky N1-isobutyl group would further enhance this immune-evasive property.





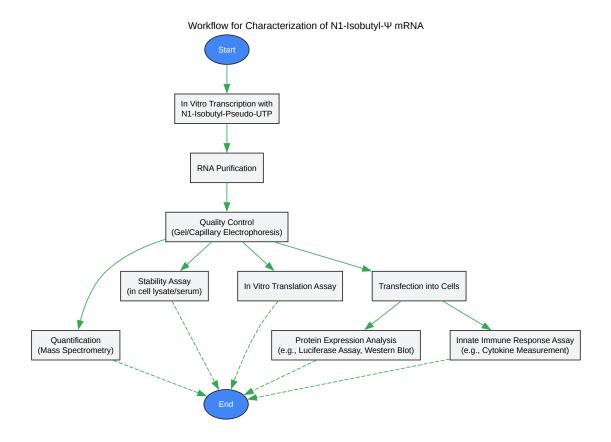
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Caption: Modified mRNA can evade innate immune recognition by TLRs in the endosome.



Experimental Workflow

The following diagram outlines a comprehensive workflow for the characterization of RNA containing N1-(2-Methyl)propyl pseudouridine.





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Caption: A comprehensive workflow for the synthesis and functional characterization of modified mRNA.

Conclusion

The enzymatic recognition of **N1-(2-Methyl)propyl pseudouridine** is a multifaceted topic. While dedicated biosynthetic enzymes in nature are unlikely due to steric constraints, the recognition and incorporation of its triphosphate form by RNA polymerases like T7 is feasible and opens the door for the production of novel modified RNAs. The bulky isobutyl group is predicted to be beneficial for evading innate immune recognition, a critical feature for mRNA-based therapeutics. The provided experimental protocols and workflows offer a robust framework for researchers to synthesize and characterize RNA containing this and other novel modifications, paving the way for the development of next-generation RNA medicines with enhanced efficacy and safety profiles. Further quantitative studies are needed to fully elucidate the impact of this modification on transcription efficiency, mRNA stability, and translational fidelity.

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